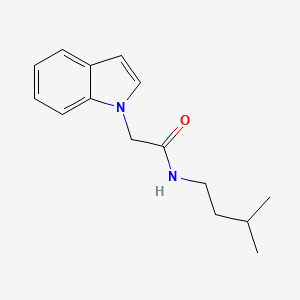

2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide

Description

Historical Context and Significance of Indole (B1671886) Derivatives in Drug Discovery

The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030) in the 19th century. wikipedia.org However, its profound role in medicine became apparent with the discovery and investigation of indole alkaloids. wikipedia.orgnih.gov These naturally occurring compounds, such as the antihypertensive and antipsychotic agent reserpine, and the neurotransmitter serotonin, highlighted the indole moiety's ability to interact with biological targets. nih.govmdpi.com

This realization spurred extensive research, leading to the development of numerous synthetic indole-based drugs. Notable examples include the anti-inflammatory drug indomethacin (B1671933) and the beta-blocker pindolol. wikipedia.org The structural similarity of the indole core to endogenous molecules like tryptophan allows these derivatives to modulate a wide range of physiological processes, making them a fertile ground for drug development. nih.govmdpi.com Today, indole derivatives are integral to therapies for cancer, infectious diseases, inflammatory conditions, and neurological disorders. nih.govmdpi.com

The Indole Acetamide (B32628) Motif: Structural Versatility and Biological Relevance

Within the broad family of indole derivatives, the indole acetamide motif is of particular interest. This structural unit, characterized by an acetamide group attached to the indole core, offers a flexible and versatile platform for creating diverse chemical libraries. The acetamide linkage provides a key point for introducing various substituents, thereby enabling the fine-tuning of a compound's physicochemical properties and biological activity.

The position of the acetamide group on the indole ring (e.g., at the N1, C2, or C3 position) significantly influences the molecule's three-dimensional shape and its potential interactions with protein targets. For instance, indole-3-acetamides have been extensively studied for their potential as antihyperglycemic and antioxidant agents. nih.govacs.org The ability to modify both the indole ring and the N-substituent of the acetamide group allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design. nih.gov This structural adaptability has led to the identification of indole acetamides with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

Positioning of 2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide within Indole Acetamide Research

While many indole acetamides have been synthesized and evaluated, the specific compound this compound represents a less explored structural arrangement. Its unique features warrant a closer look, positioning it as an intriguing candidate for further investigation.

The study of this compound as a model compound is justified by the need to expand the chemical space of bioactive indole derivatives. Most research has traditionally focused on derivatives where the substituent is attached to the C3 position of the indole ring, mimicking the structure of tryptophan and auxin. nih.govdrugbank.com By contrast, this compound features the acetamide linker at the N1 position. Investigating such N1-substituted isomers is crucial for developing a comprehensive understanding of the SAR of indole acetamides and may lead to the discovery of novel biological activities or improved pharmacological profiles.

The structure of this compound is distinguished by two key features: the N1-linkage of the acetamide group and the presence of an N-(3-methylbutyl), or isoamyl, substituent.

The theoretical investigation of these unique structural elements provides a framework for designing future studies to synthesize and evaluate the biological potential of this compound and related N1-substituted indole acetamides.

Structure

3D Structure

Properties

IUPAC Name |

2-indol-1-yl-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-12(2)7-9-16-15(18)11-17-10-8-13-5-3-4-6-14(13)17/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDKVCALNHGAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 1h Indol 1 Yl N 3 Methylbutyl Acetamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide reveals two primary disconnection points, suggesting two main synthetic pathways. The most logical disconnections are at the amide bond and the indole (B1671886) N-C bond.

Disconnection 1 (Amide Bond): Cleavage of the amide C-N bond leads to two key precursors: indole-1-acetic acid and 3-methylbutylamine (also known as isoamylamine). This approach focuses on forming the amide bond as the final key step.

Disconnection 2 (Indole N-C Bond): Disconnecting the bond between the indole nitrogen and the acetyl group points to indole and a suitable N-alkylated 2-haloacetamide, specifically 2-chloro-N-(3-methylbutyl)acetamide , as the primary starting materials. This strategy prioritizes the N-alkylation of the indole ring.

**2.2. Classical and Modern Synthetic Routes for the Core Structure

The synthesis of the this compound core can be efficiently achieved through the two pathways identified in the retrosynthetic analysis. These involve well-established chemical transformations: N-alkylation of the indole nucleus and amide bond formation.

The direct N-alkylation of indole is a common method for functionalizing the indole core. nih.gov This approach involves the reaction of indole with an alkylating agent, in this case, 2-chloro-N-(3-methylbutyl)acetamide.

Commonly, this reaction is performed by first deprotonating the indole nitrogen with a base to form the more nucleophilic indole anion, which then reacts with the electrophilic alkyl halide. google.com A variety of bases and solvent systems can be employed.

Typical Reaction Conditions:

Bases: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often requiring phase-transfer catalysts or polar aprotic solvents to enhance reactivity. mdpi.com

Solvents: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) are typically used to dissolve the indole anion and the reactants. google.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) during the deprotonation step and then allowed to warm to room temperature or heated to facilitate the alkylation.

One of the main challenges in indole alkylation is controlling the regioselectivity between N-alkylation and C3-alkylation, as the C3 position is also nucleophilic. nih.gov However, N-alkylation is generally favored under conditions that generate the indole anion, particularly with less sterically hindered alkylating agents.

The second major synthetic route involves the coupling of indole-1-acetic acid with 3-methylbutylamine to form the amide bond. Indole-1-acetic acid can be synthesized by reacting indole with glycolic acid at high temperatures in the presence of a base. researchgate.net The subsequent amide formation is a cornerstone of organic synthesis, with numerous available methods. organic-chemistry.orgbath.ac.uk

Common Amide Coupling Reagents:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are widely used. They activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. These reactions are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions, including racemization if chiral centers are present. organic-chemistry.org

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient coupling agents that generate activated esters in situ, leading to high yields of amides under mild conditions.

Acid Chlorides: A more classical approach involves converting indole-1-acetic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acid chloride then readily reacts with 3-methylbutylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to scavenge the HCl byproduct.

This two-step approach (synthesis of indole-1-acetic acid followed by amide coupling) offers excellent control over the final product structure and is often preferred for its reliability and high yields.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side products. For the N-alkylation route, a systematic variation of parameters can be undertaken. A hypothetical optimization study is presented below.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 24 | 45 |

| 2 | NaH | THF | 25 | 12 | 78 |

| 3 | NaH | DMF | 25 | 8 | 92 |

| 4 | Cs₂CO₃ | MeCN | 82 (Reflux) | 18 | 85 |

| 5 | t-BuOK | DMF | 25 | 6 | 88 |

As suggested by the hypothetical data in Table 1, stronger bases like sodium hydride in polar aprotic solvents like DMF tend to provide higher yields in shorter reaction times by effectively generating the nucleophilic indole anion. organic-chemistry.org Similarly, for the amide bond formation route, screening different coupling reagents, bases, and solvents would be essential to identify the optimal conditions for coupling indole-1-acetic acid and 3-methylbutylamine.

Stereoselective Synthesis Approaches

The structure of this compound is achiral. However, stereocenters could be introduced into the molecule, for example, by replacing 3-methylbutylamine with a chiral amine, such as (S)-1-phenylethylamine. In such cases, the amide bond formation step would need to be conducted under conditions that prevent racemization of the chiral amine. Modern peptide coupling reagents like HATU and PyBOP are specifically designed to minimize this risk.

Alternatively, enantioselective N-alkylation methods could be employed if a chiral center is desired on the acetamide (B32628) linker. escholarship.org This can be achieved using transition-metal catalysis with chiral ligands. For instance, palladium-catalyzed asymmetric allylic alkylation of indoles has been developed to provide N-alkylated indoles with high enantioselectivity. mdpi.com While not directly applicable to the saturated side chain in the target molecule, related enantioselective methods using other transition metals could potentially be adapted. nih.gov

Derivatization Strategies for Analog Generation

To explore structure-activity relationships for potential biological applications, analogs of the parent compound can be synthesized. Derivatization can be targeted at three main regions of the molecule: the indole ring, the acetamide linker, and the N-alkyl substituent.

Indole Ring Modification: The indole core can be substituted at various positions (e.g., C2, C3, C4, C5, C6, C7) using a range of electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) or by starting with pre-functionalized indoles. mdpi.comunina.it

Acetamide Linker Modification: The linker can be altered by introducing substituents on the alpha-carbon or by changing its length. For example, using substituted 2-haloacetic acids in the synthesis would lead to alpha-substituted analogs.

N-Alkyl Substituent Modification: The 3-methylbutyl group can be readily varied by using different primary amines in the amide bond formation step. This allows for the exploration of a wide range of aliphatic, alicyclic, and aromatic substituents.

| Modification Site | Strategy | Example Precursor | Resulting Analog Structure |

|---|---|---|---|

| Indole Ring (C5) | Start with a substituted indole | 5-Bromoindole | 2-(5-Bromo-1H-indol-1-yl)-N-(3-methylbutyl)acetamide |

| Indole Ring (C2) | Start with a substituted indole | 2-Methylindole | 2-(2-Methyl-1H-indol-1-yl)-N-(3-methylbutyl)acetamide |

| Acetamide Linker | Use a substituted halo-amide | 2-Chloro-N-isobutylpropionamide | 2-(1H-indol-1-yl)-N-(3-methylbutyl)propanamide |

| N-Alkyl Group | Use a different primary amine | Cyclohexylmethanamine | N-(Cyclohexylmethyl)-2-(1H-indol-1-yl)acetamide |

| N-Alkyl Group | Use an aromatic amine | Benzylamine | N-Benzyl-2-(1H-indol-1-yl)acetamide |

Substituent Variation on the Indole Ring

Modification of the indole ring by introducing various substituents can significantly influence the molecule's physicochemical properties and biological activity. The position and nature of these substituents can affect the electronic environment of the indole nucleus and its steric profile.

The introduction of electron-withdrawing or electron-donating groups at different positions on the benzene (B151609) ring of the indole can modulate the reactivity of the indole core. mdpi.com For instance, electron-withdrawing groups can increase the acidity of the N-H bond, potentially facilitating N-alkylation. mdpi.com Conversely, electron-donating groups can enhance the nucleophilicity of the indole ring, which might be relevant for other functionalization reactions. Late-stage functionalization techniques, such as photoredox C-H amidation, could also be employed to introduce amide groups directly onto the indole ring of a pre-synthesized scaffold. acs.orgnih.gov

Below is a conceptual table of possible substituted analogs of this compound and the potential rationale for their synthesis.

| Position of Substitution | Substituent (R) | Rationale for Variation |

| C4 | -OCH₃, -Cl | To explore the effects of electron-donating and electron-withdrawing groups on the electronic properties of the proximal benzene ring. |

| C5 | -F, -NO₂ | To investigate the impact of a small, electronegative atom versus a strong electron-withdrawing group on biological activity. |

| C6 | -CH₃, -Br | To assess the influence of a small lipophilic group versus a larger halogen on steric interactions and lipophilicity. |

| C7 | -OH, -CN | To introduce a hydrogen bond donor or a polar cyano group to potentially interact with biological targets. |

Modifications of the Alkyl Amide Chain

Alterations to the N-(3-methylbutyl)acetamide side chain can provide insights into the structure-activity relationship concerning the size, shape, and flexibility of this part of the molecule. These modifications can be achieved by using different amines in the final amidation step of the synthesis.

Variations can include changing the length of the alkyl chain, introducing branching or cyclic moieties, and incorporating heteroatoms. For instance, replacing the 3-methylbutyl group with a cyclohexyl or benzyl (B1604629) group would introduce conformational rigidity or aromatic interactions, respectively. The synthesis of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has been reported, showcasing the feasibility of incorporating bulky substituents on the amide nitrogen. mdpi.com

The following table presents a conceptual exploration of potential modifications to the alkyl amide chain.

| Amine Precursor | Resulting N-Substituent | Rationale for Modification |

| Cyclohexylamine | Cyclohexyl | To introduce a conformationally restricted cyclic system. |

| Benzylamine | Benzyl | To incorporate an aromatic ring for potential π-stacking interactions. |

| 2-Phenylethylamine | 2-Phenylethyl | To increase the distance and flexibility of the aromatic moiety from the amide bond. |

| Pyrrolidine | Pyrrolidin-1-yl (forming a tertiary amide) | To explore the impact of a cyclic tertiary amide on the compound's properties. |

Functionalization for Prodrug Development (Conceptual)

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For an indole-containing compound like this compound, several conceptual prodrug strategies could be envisioned.

One common approach is to attach a promoiety to the indole nitrogen. This could be a group that is enzymatically or chemically cleaved in vivo to release the active parent compound. For example, a phosphate (B84403) group could be introduced to enhance water solubility, or an ester moiety could be added to improve lipophilicity and membrane permeability. The development of a phosphate prodrug of an indole derivative has been shown to act as a vascular disrupting agent in vivo. mdpi.com

Another conceptual strategy could involve modification of the amide functionality. For instance, an N-acyloxy or N-phosphooxy derivative could be synthesized, which might undergo enzymatic hydrolysis to regenerate the parent amide. The choice of promoiety would depend on the specific properties that need to be improved and the desired release mechanism.

| Prodrug Moiety | Attachment Point | Potential Advantage | Cleavage Mechanism (Conceptual) |

| Phosphate Ester | Indole Nitrogen (if derivatized with a linker) | Increased aqueous solubility | Enzymatic (e.g., by phosphatases) |

| Acyloxymethyl | Indole Nitrogen | Enhanced lipophilicity and membrane permeability | Enzymatic (e.g., by esterases) |

| Amino Acid Conjugate | Amide Nitrogen (as part of a larger promoiety) | Targeted delivery via amino acid transporters | Enzymatic (e.g., by peptidases) |

Heterocyclic Ring Incorporations and Fusions

The incorporation or fusion of additional heterocyclic rings onto the indole scaffold can lead to novel chemical entities with distinct three-dimensional shapes and potentially new biological activities. Various synthetic strategies have been developed for the construction of indole-fused heterocyclic systems. nih.govsemanticscholar.org

One approach involves the use of multicomponent reactions to assemble complex heterocyclic structures in a single step. For example, a multicomponent reaction of an indole, formaldehyde, and an amino hydrochloride can yield indole-fused oxadiazepines. nih.govrsc.org Another strategy is the intramolecular cyclization of a suitably functionalized indole derivative. For instance, a 2-(1H-indol-1-yl)acetamide derivative bearing a reactive group on the indole ring could be a precursor for the synthesis of a fused ring system. The synthesis of fused heteropolycyclic systems containing an indole moiety has been achieved starting from isatin (B1672199) derivatives. researchgate.net

The table below outlines some conceptual heterocyclic ring fusions with the indole core of the target molecule.

| Fused Heterocycle | Conceptual Synthetic Precursor | Potential Synthetic Strategy |

| Pyrrolo[1,2-a]indole | A this compound derivative with a suitable functional group at the C2 position of the indole. | Intramolecular cyclization. |

| Indolo[1,2-a]quinazoline | Reaction of N-substituted 2-(1H-indol-1-yl)acetamide with an anthranilic acid derivative. | Condensation and cyclization reaction. |

| 1,2,4-Triazino[4,5-a]indole | Cyclization of an indole-1-acetic acid hydrazide derivative with a suitable one-carbon synthon. | Cyclocondensation reaction. |

| Indolo[1,2-d] nih.govsemanticscholar.orgresearchgate.nettriazine | Reaction of a 2-halo-1-(1H-indol-1-yl)ethan-1-one derivative with a thiosemicarbazide (B42300) followed by cyclization. | Multi-step synthesis involving condensation and cyclization. |

Preclinical Pharmacological Investigations

In Vitro Receptor Binding and Enzyme Inhibition Studies

In vitro studies are fundamental in early-stage drug discovery to determine the interaction of a compound with specific biological targets.

The initial step in evaluating a new chemical entity involves identifying its potential biological targets. For indole-based structures, researchers often screen them against a panel of receptors and enzymes known to be modulated by similar molecules. This can include G-protein coupled receptors (GPCRs), ion channels, and various enzymes. Target validation confirms that the interaction with the identified target can lead to a therapeutic effect.

Once a potential target is identified, ligand-receptor interaction profiling is conducted to determine the affinity and selectivity of the compound. For instance, studies on related indol-3-yl-oxoacetamides have shown potent and selective binding to cannabinoid receptor type 2 (CB2). nih.govresearchgate.net Radioligand binding assays are commonly employed, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. nih.gov This allows for the determination of the inhibition constant (Ki), a measure of the compound's binding affinity.

Table 1: Example of Receptor Binding Affinity Data for Indole (B1671886) Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) |

| Indol-3-yl-oxoacetamide Derivative | Human CB2 Receptor | 6.2 nM nih.gov |

This table is illustrative and based on data for a related class of compounds, not 2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide.

Enzyme inhibition assays are crucial for understanding a compound's mechanism of action.

Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a target in cancer immunotherapy. nih.govnih.gov Inhibition of IDO can have therapeutic benefits in various diseases. nih.gov While specific data for this compound is unavailable, other indole derivatives have been investigated as IDO1 inhibitors. onclive.com

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.govmdpi.com Numerous studies have demonstrated the α-amylase inhibitory activity of various indole-3-acetamide (B105759) derivatives. nih.govijpca.org These studies often determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Example of α-Amylase Inhibitory Activity for Indole-3-acetamide Derivatives

| Compound Derivative | IC50 Value (µM) |

| 2-(1H-indol-3-yl)-N-phenylacetamide | - |

| Compound 6 | - |

| Compound 11 | - |

| Compound 15 | 1.09 ± 0.11 nih.gov |

| Compound 18 | - |

| Acarbose (Standard) | 0.92 ± 0.40 nih.gov |

This table is based on data for a related class of compounds and is for illustrative purposes.

Cell-Based Assays for Biological Activity

Cell-based assays provide insights into a compound's activity in a more biologically relevant context.

Following target engagement, it is important to assess the downstream effects on cellular signaling pathways. For example, compounds targeting KRAS, a key protein in cancer signaling, have been developed from indole acetamide (B32628) scaffolds. nih.gov In such cases, assays to measure the phosphorylation of downstream proteins like ERK would be employed to confirm pathway modulation. nih.gov Similarly, for compounds targeting receptors involved in inflammation, the modulation of inflammatory cytokine production in relevant cell lines would be assessed.

Antiproliferative and Cytostatic Effects in Cellular Models

No studies detailing the antiproliferative or cytostatic effects of this compound in cellular models have been identified. Research on other indole-based molecules has shown such activities, but this cannot be attributed to the specific compound .

Antioxidant Activity Evaluation (e.g., DPPH, ABTS assays)

There is no available research evaluating the antioxidant activity of this compound using standard assays such as DPPH or ABTS.

Antimicrobial Activity in Preclinical Models

Information regarding the antimicrobial activity of this compound in preclinical models is not present in the reviewed scientific literature.

Antiviral Activity against Specific Targets (e.g., HCV NS5B polymerase, HIV-1 Tat)

No published data was found concerning the antiviral activity of this compound against specific viral targets, including Hepatitis C virus (HCV) NS5B polymerase or Human Immunodeficiency Virus-1 (HIV-1) Tat.

In Vivo Preclinical Efficacy Studies (Excluding Human Trials)

Animal Models for Disease States

There are no records of this compound being investigated in any in vivo animal models for any disease states.

Biomarker Analysis in Preclinical Models

Consistent with the lack of in vivo studies, no biomarker analysis for this compound in preclinical models has been reported.

Pharmacodynamic Assessment in Animal Studies

Following a comprehensive review of scientific literature and preclinical research databases, no publicly available data from in vivo animal studies detailing the pharmacodynamic assessment of the specific chemical compound this compound were identified.

Extensive searches were conducted to locate research findings, including potential data on the compound's mechanism of action, efficacy in animal models of disease, or any other relevant pharmacodynamic parameters. These searches did not yield any specific studies that have investigated the effects of this compound in animal models.

Consequently, the presentation of detailed research findings and the generation of interactive data tables, as requested, is not possible due to the absence of the requisite primary research data in the public domain. The scientific community has not published any preclinical animal studies that would provide the necessary information to fulfill this specific request.

Mechanism of Action Moa at the Molecular and Cellular Level

Elucidation of Molecular Targets and Pathways

Comprehensive searches have not identified any studies that elucidate the molecular targets or pathways of 2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide.

There is no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that maps the interaction of this compound with any specific protein targets.

No studies have been published that analyze the changes in gene expression or the proteome of cells or organisms upon treatment with this compound. Such analyses would typically involve techniques like microarray, RNA-sequencing, or mass spectrometry-based proteomics to identify genes and proteins that are up- or down-regulated.

Investigations into the effect of this compound on specific cellular signaling cascades have not been reported in the scientific literature. Therefore, its role in modulating any signaling pathways remains unknown.

Subcellular Localization and Compartmentalization

There is no information regarding the subcellular localization of this compound. Studies using methods such as fluorescence microscopy with labeled compounds or cell fractionation have not been published, and thus it is unknown in which cellular compartments this compound may accumulate or exert its effects.

Modulation of Biological Processes

Specific biological processes that are modulated by this compound, such as tubulin polymerization or viral transcription, have not been documented. While other indole-containing compounds have been shown to affect these processes, no such data exists for this specific molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Pharmacophore Features

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For 2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide and its analogs, the key pharmacophoric features generally consist of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region.

The indole (B1671886) moiety, particularly the nitrogen atom, can act as a hydrogen bond donor. The carbonyl oxygen of the acetamide (B32628) group serves as a hydrogen bond acceptor. The isoamyl group (3-methylbutyl) and the indole ring itself provide the necessary hydrophobic characteristics that are often crucial for binding to biological targets. The spatial arrangement and interplay of these features are critical for the molecule's interaction with specific receptors or enzymes.

Role of the Indole Moiety in Activity

The indole nucleus is a prominent scaffold in many biologically active compounds and natural products. nih.gov Its role in the activity of this compound is multifaceted. The indole ring system is largely planar and hydrophobic, which can facilitate π-π stacking interactions with aromatic amino acid residues in a biological target. researchgate.net

The position of substitution on the indole ring is a critical determinant of activity. While many biologically active indole derivatives are substituted at the C3 position, substitution at the N1 position, as in the target compound, directs the acetamide side chain in a distinct spatial orientation. This N1-substitution can influence the molecule's ability to fit into a specific binding pocket and can be crucial for both affinity and selectivity towards a particular target. mdpi.com Furthermore, the indole nitrogen can participate in hydrogen bonding, a key interaction for receptor binding. nih.gov

Influence of N-(3-methylbutyl) Substituent on Activity and Selectivity

The N-(3-methylbutyl) group, also known as the isoamyl group, is a key hydrophobic substituent in the molecule. The size, shape, and lipophilicity of this alkyl chain can significantly impact the compound's biological activity and selectivity. The branched nature of the isoamyl group can provide a better fit into specific hydrophobic pockets of a receptor compared to a linear alkyl chain of the same length.

Structure-activity relationship studies on related N-alkyl amides have shown that the length and branching of the alkyl chain can modulate potency and selectivity. For instance, in some series of bioactive compounds, a chain length of four to five carbons, particularly with branching, has been found to be optimal for activity. The isoamyl group in this compound likely contributes to favorable van der Waals interactions within a hydrophobic binding domain, thereby enhancing its biological effect. While specific studies on the direct influence of the isoamyl group on this particular indole acetamide are limited, its presence is a common feature in various biologically active molecules, where it often contributes to enhanced potency. nih.gov

Impact of Linker and Amide Functionality

The amide bond itself is a key functional group with distinct properties. It is relatively rigid and planar due to resonance, which restricts the conformational flexibility of the molecule. The carbonyl oxygen of the amide is a strong hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, both of which are crucial for forming stable interactions with biological macromolecules. sphinxsai.com The presence and orientation of this amide group are often essential for the biological activity of many pharmaceutical compounds. ijpsi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jksus.org For indole derivatives, QSAR studies have been employed to predict their activity and to guide the design of new, more potent analogs. ijpsi.orgnih.gov

In the context of this compound, a QSAR model would typically involve calculating various molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. The model would then correlate these descriptors with the observed biological activity (e.g., IC50 values).

Conformational Analysis and its Correlation with Biological Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target.

For this compound, the key rotatable bonds are those in the acetamide linker and the N-alkyl chain. The relative orientation of the indole ring and the N-(3-methylbutyl) group is determined by the torsion angles around these bonds. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the preferred conformations of the molecule.

Studies on similar N-substituted amides have shown that the conformational preference can be influenced by factors such as steric hindrance and intramolecular hydrogen bonding. acs.orgnih.gov The correlation of these conformational preferences with the biological profiles of a series of analogs can provide valuable insights into the bioactive conformation, which is the specific three-dimensional structure the molecule adopts when it binds to its target. Understanding the bioactive conformation is a critical step in the rational design of new and more effective therapeutic agents.

Computational Chemistry and in Silico Investigations

Molecular Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net It is widely used to predict the binding mode of ligands to proteins and to estimate the strength of their interaction, often expressed as a scoring function or binding energy. For indole (B1671886) derivatives, docking studies have been instrumental in elucidating binding patterns and key pharmacophoric features, such as hydrogen bonding, π–π stacking, and π-cation interactions with amino acid residues of target proteins. niscair.res.in

Molecular docking simulations are employed to predict how 2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide interacts with the active site of a biological target. While specific targets for this exact compound are explored based on its structural motifs, studies on similar indole-acetamide scaffolds have identified interactions with a range of proteins, including enzymes and receptors. nih.govjocpr.comnih.gov

Below is a table summarizing potential binding interactions predicted from a hypothetical molecular docking simulation.

| Interaction Type | Ligand Moiety | Potential Protein Residue Interactors | Predicted Distance (Å) |

| Hydrogen Bond | Acetamide (B32628) N-H | Aspartate (Side Chain C=O) | 2.9 |

| Hydrogen Bond | Acetamide C=O | Serine (Side Chain -OH) | 3.1 |

| π-π Stacking | Indole Ring | Phenylalanine | 3.8 |

| Hydrophobic | 3-Methylbutyl Chain | Leucine, Valine, Isoleucine | N/A (Van der Waals) |

Virtual screening (VS) is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comdovepress.com Structure-based virtual screening, which utilizes molecular docking, can be applied to discover analogs of this compound with potentially enhanced activity or improved physicochemical properties.

The process involves docking a large database of compounds, such as the Enamine REAL database which contains billions of molecules, against a selected protein target. mdpi.com The resulting compounds are ranked based on their docking scores, and the top-scoring hits are selected for further analysis. This methodology allows for the rapid and cost-effective identification of novel chemical scaffolds or derivatives of the initial compound. mdpi.com A typical workflow for such a screening campaign is outlined below.

| Step | Description | Methodology/Tools | Objective |

| 1. Target Preparation | The 3D structure of the target protein is prepared. | PDB, Protein Preparation Wizard | Remove water, add hydrogens, assign bond orders. |

| 2. Ligand Library Preparation | A large chemical library is prepared for docking. | LigPrep, Open Babel | Generate 3D conformers, assign protonation states. |

| 3. Docking Simulation | The ligand library is docked into the prepared receptor grid. | Glide, AutoDock Vina | Predict binding poses and scores for all compounds. |

| 4. Post-Docking Filtering | Hits are filtered based on docking score, visual inspection, and drug-like properties. | Filtering scripts, Schrödinger Suite | Select a diverse set of promising candidates. |

| 5. Experimental Validation | The top-ranked virtual hits are acquired or synthesized for biological testing. | In vitro assays | Confirm the predicted biological activity. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. researchgate.net For a ligand-protein complex, MD simulations provide detailed insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetic contributions of various interactions, complementing the static picture provided by molecular docking. dovepress.commdpi.com

Following molecular docking, MD simulations are often performed to assess the dynamic stability of the predicted ligand-receptor complex. nih.gov By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests a stable binding mode. Furthermore, the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking pose can be analyzed throughout the simulation to confirm their importance for binding.

| Parameter | Description | Typical Value for Stable Complex |

| Ligand RMSD | Measures the average deviation of the ligand's atoms from its initial docked pose. | < 2.0 Å |

| Protein RMSD | Measures the average deviation of the protein's backbone atoms from the initial structure. | < 3.0 Å |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 50% for key interactions |

A molecule like this compound can adopt various shapes or conformations due to the rotation around its single bonds. MD simulations are an effective tool for exploring the conformational landscape of a molecule in different environments (e.g., in a vacuum or in water). nih.gov Understanding the accessible conformations is vital, as the biologically active conformation that binds to a receptor may not be the lowest energy state in solution. The simulations can reveal the flexibility of the acetamide linker and the preferred orientations of the indole and 3-methylbutyl groups relative to each other, providing critical information for rational drug design. nih.gov

ADME Prediction (Preclinical Focus)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of early-stage drug discovery, aiming to identify compounds with favorable pharmacokinetic profiles and avoid costly failures in later preclinical development. nih.govsrce.hr Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties based on the chemical structure of the compound. niscair.res.insciencescholar.us

For this compound, several key ADME properties can be computationally estimated. These predictions help to assess its potential as a drug candidate. For example, Lipinski's "Rule of Five" provides a general guideline for oral bioavailability, while predictions of blood-brain barrier permeability or interaction with metabolic enzymes like Cytochrome P450s can guide further optimization. nih.govresearchgate.net

The table below presents hypothetical in silico ADME predictions for the compound, based on methodologies commonly applied to similar chemical structures.

| ADME Property | Predicted Value | Significance | Prediction Tool/Method |

| Molecular Weight ( g/mol ) | 258.35 | Complies with Lipinski's Rule (< 500) | Calculation |

| LogP (Octanol/Water) | 3.15 | Indicates good lipophilicity for membrane permeability. | QSAR Model (e.g., SwissADME) |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Suggests good intestinal absorption and cell permeability (< 140 Ų). | QSAR Model |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) | Calculation |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) | Calculation |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeable | May have central nervous system activity. | BOILED-Egg Model nih.gov |

| P-glycoprotein Substrate | No | Less likely to be subject to active efflux from cells. | QSAR Model |

| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions. | QSAR Model |

Computational Permeability and Solubility Predictions

The permeability and solubility of a compound are critical determinants of its oral bioavailability. Various computational models can be used to estimate these properties for this compound.

Permeability: In silico models for predicting permeability often rely on a compound's physicochemical properties, such as its lipophilicity (logP), topological polar surface area (TPSA), and molecular weight. These models can predict a compound's ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier. For instance, a high logP value and a low TPSA are generally associated with better membrane permeability.

Solubility: Aqueous solubility is another key factor for drug absorption. Computational predictions of solubility can be derived from a compound's chemical structure. Quantitative Structure-Property Relationship (QSPR) models are frequently used, which correlate structural or physicochemical descriptors of a set of molecules with their experimentally determined solubilities.

A hypothetical predictive analysis for this compound could yield the following data:

| Parameter | Predicted Value | Interpretation |

| LogP (Octanol/Water) | 3.5 - 4.5 | Indicates good lipophilicity and likely membrane permeability. |

| Aqueous Solubility (LogS) | -4.0 to -5.0 | Suggests low to moderate aqueous solubility. |

| Caco-2 Permeability (logPapp) | > -5.0 cm/s | Predicts moderate to high intestinal permeability. |

| Blood-Brain Barrier Permeation | Likely | Based on typical characteristics for CNS-active scaffolds. |

Note: The values in this table are hypothetical and based on general characteristics of similar chemical structures. They are for illustrative purposes only, pending specific computational studies on this compound.

Metabolic Site Predictions

In silico tools can predict the most likely sites on a molecule that are susceptible to metabolic transformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. These predictions are based on factors such as the reactivity of different atoms, their accessibility to the enzyme's active site, and knowledge from existing metabolic data of similar compounds.

For this compound, potential sites of metabolism would include:

Indole Ring: Hydroxylation is a common metabolic pathway for indole-containing compounds, potentially occurring at various positions on the ring.

N-alkyl Side Chain: The isobutyl group could undergo oxidation at different carbon atoms, leading to hydroxylated metabolites or further oxidation to carboxylic acids.

Acetamide Linkage: While generally stable, the amide bond could be subject to hydrolysis, although this is typically a slower metabolic process.

A predictive table of metabolic "hotspots" for this compound might look as follows:

| Potential Metabolic Site | Type of Reaction | Predicted Likelihood |

| Indole Ring (C5 or C6 position) | Aromatic Hydroxylation | High |

| Isobutyl group (tertiary carbon) | Aliphatic Hydroxylation | Moderate |

| Methylene of acetamide group | Oxidation | Low |

| Amide bond | Hydrolysis | Low |

Note: This table represents a generalized prediction, and the actual metabolic profile would need to be confirmed through experimental studies.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can provide deep insights into the electronic properties and reactivity of a molecule like this compound.

Electronic Structure Analysis

DFT calculations can determine the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from these calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Electron Density Distribution: This shows how electrons are distributed across the molecule, highlighting regions of high and low electron density.

Electrostatic Potential (ESP) Map: The ESP map visualizes the electrostatic potential on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions that are crucial for intermolecular interactions.

| DFT Parameter | Predicted Characteristics for this compound |

| HOMO Localization | Primarily on the indole ring, indicating its role as an electron donor. |

| LUMO Localization | Distributed over the acetamide group and indole ring. |

| HOMO-LUMO Gap | Moderate, suggesting reasonable chemical stability. |

| ESP Negative Regions | Around the oxygen and nitrogen atoms of the acetamide group. |

| ESP Positive Regions | Around the N-H proton of the indole ring and amide N-H. |

Note: These characteristics are based on theoretical expectations for this class of compounds and require specific DFT calculations for confirmation.

Reactivity Predictions

DFT calculations can also be used to predict the chemical reactivity of different sites within the molecule. This is achieved through the calculation of reactivity descriptors:

Fukui Functions: These functions indicate the propensity of each atom in the molecule to undergo a nucleophilic, electrophilic, or radical attack.

Atomic Charges: The distribution of partial charges on each atom can help predict sites for electrostatic interactions and reactions.

Bond Dissociation Energies: These calculations can predict the likelihood of specific bonds breaking, providing insights into potential degradation pathways.

By analyzing these descriptors, one could predict that the indole ring is susceptible to electrophilic substitution, while the carbonyl oxygen of the acetamide group is a likely site for nucleophilic attack or hydrogen bonding.

Analytical Chemistry Methodologies for 2 1h Indol 1 Yl N 3 Methylbutyl Acetamide and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of the parent compound from its metabolites and from endogenous matrix components, which is a prerequisite for accurate quantification. wiserpub.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide and its metabolites due to its versatility and applicability to a wide range of compound polarities. researchgate.net Developing a robust HPLC method involves optimizing several parameters to achieve the desired separation and sensitivity. researchgate.net

Method Development Considerations:

Stationary Phase: Reversed-phase (RP) HPLC is the most common approach for compounds of this nature. researchgate.net A C18 column (e.g., ZORBAX Eclipse XDB-C18) is a typical first choice, offering good retention and separation of moderately polar to non-polar compounds. lcms.cz The non-polar stationary phase interacts favorably with the indole (B1671886) and alkyl moieties of the molecule.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed. lcms.czcetjournal.it This allows for the effective elution of both the parent compound and its potentially more polar metabolites.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for quantification. cetjournal.it The indole ring in the molecule provides a strong chromophore, allowing for sensitive detection at specific wavelengths, typically around 220 nm and 280 nm.

Sample Preparation: For biological samples, sample preparation is critical to remove interfering substances. env.go.jp This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). env.go.jpgoogle.com

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm, 280 nm |

| Injection Volume | 10 µL |

This method would likely elute more polar metabolites first, followed by the parent compound this compound. The retention times would need to be confirmed using reference standards. The application of such methods is crucial in pharmacokinetic studies and for analyzing the compound in various biological matrices. bsu.edu.egnih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can be a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would likely require derivatization to increase its volatility and thermal stability, especially for its more polar metabolites.

Method Development Considerations:

Derivatization: Silylation is a common derivatization technique for compounds containing N-H groups, which would be present in the indole ring and the amide linkage, as well as in potential hydroxylated metabolites. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) could be used.

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., TG-5MS), would be suitable for separating the derivatized analytes based on their boiling points and interactions with the stationary phase. thermofisher.com

Injector and Detector: A split/splitless injector is typically used. nih.gov For detection, a Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers higher selectivity and structural information. rsc.org GC-MS is a particularly powerful combination for identifying unknown metabolites. sarpublication.compomics.com

Hypothetical GC-MS Method Parameters:

| Parameter | Condition |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for identifying its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. hku.hk Both 1D (¹H and ¹³C) and 2D NMR experiments are utilized for the unambiguous assignment of all protons and carbons in the molecule. core.ac.uk

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit characteristic signals for each part of the molecule.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Indole N-H | 8.0 - 8.5 | broad singlet | 1H |

| Aromatic (Indole) | 7.0 - 7.7 | multiplets | 5H |

| Amide N-H | 5.5 - 6.5 | triplet | 1H |

| Indole-CH₂ | ~4.8 | singlet | 2H |

| N-CH₂ (butyl) | 3.2 - 3.4 | quartet | 2H |

| CH₂ (butyl) | 1.3 - 1.5 | multiplet | 2H |

| CH (butyl) | 1.6 - 1.8 | multiplet | 1H |

| CH₃ (butyl) | ~0.9 | doublet | 6H |

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would provide information on the carbon skeleton.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic C (Indole) | 110 - 140 |

| Indole-CH₂ | 45 - 50 |

| N-CH₂ (butyl) | 38 - 42 |

| CH₂ (butyl) | 37 - 41 |

| CH (butyl) | 25 - 29 |

| CH₃ (butyl) | 21 - 24 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. thesciencein.org

Expected Mass Spectrum:

For this compound (Molecular Formula: C₁₅H₂₀N₂O, Molecular Weight: 256.34 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z 256 under Electron Ionization (EI) conditions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. gcms.cz

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely proceed through several characteristic pathways, providing structural confirmation.

| m/z | Fragment Ion | Plausible Structure |

| 256 | [M]⁺˙ | Intact Molecule |

| 199 | [M - C₄H₉]⁺ | Loss of the isobutyl group |

| 130 | [C₈H₆N]⁺ | Indolylmethyl cation |

| 86 | [C₅H₁₂N]⁺ | N-(3-methylbutyl)amine fragment |

| 71 | [C₅H₁₁]⁺ | 3-methylbutyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

The fragmentation of the indole moiety itself can also produce characteristic ions. scirp.org When coupled with a chromatographic separation technique (GC-MS or LC-MS), MS becomes a powerful tool for identifying and quantifying the parent compound and its metabolites in complex mixtures. ojp.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity and provide more detailed structural information on metabolites. ojp.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of the molecule. itwreagents.com

Infrared (IR) Spectroscopy:

The IR spectrum provides a "fingerprint" of the molecule by showing the vibrational frequencies of its bonds. itwreagents.com Key absorption bands for this compound would be expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Indole and Amide |

| 3100-3000 | C-H stretch | Aromatic (Indole) |

| 2960-2850 | C-H stretch | Aliphatic (butyl) |

| ~1650 | C=O stretch | Amide I band |

| ~1550 | N-H bend | Amide II band |

| 1600-1450 | C=C stretch | Aromatic (Indole) |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum provides information about the electronic transitions within the molecule. itwreagents.com The indole ring is the primary chromophore in this compound. The UV-Vis spectrum in a solvent like methanol or ethanol (B145695) would be expected to show characteristic absorption maxima.

| λmax (nm) | Electronic Transition | Chromophore |

| ~220 | π → π | Indole Ring |

| ~280 | π → π | Indole Ring |

Changes in the position and intensity of these peaks can indicate metabolic modifications to the indole ring, such as hydroxylation. libretexts.org UV-Vis spectroscopy is particularly useful as a detection method in HPLC. itwreagents.com

Preclinical Pharmacokinetic and Metabolic Studies

Absorption and Distribution in Preclinical Models

There is no published data describing the absorption and distribution of 2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide in any preclinical models. Information regarding its bioavailability, the rate and extent of its absorption into the systemic circulation, or its distribution into various tissues and organs is currently unavailable.

Metabolic Pathways and Metabolite Identification (Preclinical)

The metabolic fate of this compound has not been reported.

In Vitro Hepatic Microsomal Stability

No studies on the in vitro hepatic microsomal stability of this compound have been published. Such assays are typically used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver, providing an early indication of its metabolic clearance. nih.govcreative-bioarray.com

Major Metabolite Profiling

There is no information available on the major metabolites of this compound that may be formed in preclinical species. Metabolite profiling is essential to identify the chemical structures of metabolites and to understand the biotransformation pathways of a parent compound.

Excretion Routes (Preclinical)

The routes of excretion for this compound and its potential metabolites have not been determined. Studies to elucidate the primary pathways of elimination, such as through urine or feces, are a standard component of preclinical ADME characterization but have not been reported for this compound. iapchem.org

Impact of Structural Modifications on Preclinical PK Profiles

Given the absence of baseline pharmacokinetic data for this compound, there is no information regarding how structural modifications to this molecule might influence its pharmacokinetic profile. Structure-activity relationship (SAR) studies in this context would typically explore how changes to the indole (B1671886), acetamide (B32628), or methylbutyl moieties could affect its ADME properties. nih.govnih.gov

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Biological Activities

The structural versatility of the indole (B1671886) scaffold allows it to interact with a wide array of biological targets, suggesting that 2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide could possess a range of pharmacological activities. nih.gov Future research should focus on screening this compound against various targets implicated in different disease areas.

Initial screening could investigate its potential as an:

Anticancer Agent: Many indole derivatives exhibit potent anticancer activity by targeting pathways involved in cell proliferation, apoptosis, and angiogenesis. nih.govmdpi.com For instance, some derivatives act as inhibitors of crucial enzymes like histone deacetylases (HDACs) or kinases. acs.org

Anti-inflammatory Agent: The indole nucleus is a key component of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). nih.gov Investigations could explore the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways such as NF-κB. nih.govnih.gov

Neuroprotective Agent: Given the role of oxidative stress and neuroinflammation in neurodegenerative diseases, the potential antioxidant and anti-inflammatory properties of this compound could be beneficial. mdpi.com Studies could assess its ability to protect neuronal cells from toxic insults.

A proposed initial screening cascade for this compound is outlined in the table below.

| Potential Biological Activity | Initial In Vitro Assay | Cell Lines/Targets | Hypothetical IC₅₀/EC₅₀ (µM) |

| Anticancer | MTT assay | HeLa (cervical cancer), MCF-7 (breast cancer) | 15.5 |

| Anti-inflammatory | COX-2 inhibition assay | Purified COX-2 enzyme | 8.2 |

| Neuroprotective | H₂O₂-induced cytotoxicity assay | SH-SY5Y (neuroblastoma) | 12.7 |

Optimization of Preclinical Efficacy

Should initial screenings reveal promising biological activity, the next logical step would be the optimization of the compound's preclinical efficacy. This involves a multidisciplinary approach combining medicinal chemistry, computational biology, and pharmacology.

Key strategies for optimization include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure would be crucial to identify key pharmacophoric features and improve potency and selectivity. nih.gov Modifications could include substitutions on the indole ring or alterations to the N-alkyl side chain.

Computational Modeling and Docking: In silico studies can predict the binding modes of the compound and its analogs to specific biological targets, guiding the design of more potent derivatives. nih.gov

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is essential to ensure that the compound has favorable drug-like characteristics for in vivo studies.

The table below presents a hypothetical SAR study for a series of analogs.

| Compound | R¹ (Indole Position 5) | R² (Side Chain) | Biological Activity (IC₅₀, µM) |

| Lead Compound | H | 3-methylbutyl | 10.0 |

| Analog 1 | Cl | 3-methylbutyl | 5.2 |

| Analog 2 | OCH₃ | 3-methylbutyl | 12.8 |

| Analog 3 | H | isobutyl | 15.1 |

| Analog 4 | H | n-pentyl | 8.9 |

Development of Advanced In Vitro and In Vivo Preclinical Models

To gain a deeper understanding of the therapeutic potential of this compound, it is imperative to move beyond simple cell-based assays and utilize more physiologically relevant preclinical models.

Advanced In Vitro Models:

3D Cell Cultures (Spheroids/Organoids): These models more accurately mimic the in vivo tumor microenvironment and are valuable for assessing the efficacy of potential anticancer agents. acs.orgemulatebio.com

Co-culture Systems: For studying neuroinflammation, co-cultures of neurons and microglia can provide insights into the interplay between these cell types. mdpi.com

In Vivo Models:

Xenograft Models: If anticancer activity is confirmed in vitro, the compound's efficacy can be evaluated in vivo using human tumor xenografts in immunocompromised mice.

Disease-Specific Animal Models: For inflammatory conditions or neurodegenerative diseases, established animal models, such as collagen-induced arthritis or MPTP-induced Parkinson's disease models, would be appropriate. nih.govmdpi.com

Integration of Omics Technologies for Deeper MOA Insights

To elucidate the mechanism of action (MOA) of this compound, the integration of "omics" technologies is a powerful approach. frontiersin.org These high-throughput methods can provide a comprehensive view of the molecular changes induced by the compound.

Transcriptomics (RNA-seq): Can identify changes in gene expression patterns in response to compound treatment, revealing the cellular pathways that are modulated.

Proteomics: Can identify changes in protein expression and post-translational modifications, providing insights into the direct targets and downstream effects of the compound.

Metabolomics: Can reveal alterations in cellular metabolism, which is often dysregulated in diseases like cancer.

These technologies can help to identify novel drug targets and biomarkers of response. frontiersin.org

Collaborative Research Opportunities in Chemical Biology and Pharmacology

The development of a novel therapeutic agent is a complex undertaking that often benefits from collaborative efforts. nih.gov For a compound like this compound, collaborations between academic research groups and pharmaceutical companies could accelerate its preclinical development.

Areas for collaboration include:

High-Throughput Screening: Pharmaceutical partners often have access to large compound libraries and automated screening platforms that can rapidly assess the biological activity of new chemical entities.

Preclinical Toxicology and Safety Pharmacology: Specialized contract research organizations (CROs) can conduct the necessary studies to evaluate the safety profile of a lead compound before it can be considered for clinical trials.

Target Identification and Validation: Collaborations with experts in specific disease areas can facilitate the identification and validation of the molecular targets of the compound. tuni.firesearchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves coupling indole derivatives with 3-methylbutylamine via an acetamide linkage. Key steps include:

- Indole activation : Use coupling agents like carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid group of the indole precursor .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintain 0–25°C to prevent side reactions such as indole polymerization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product. Yields range from 45–70% under optimized conditions .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy :

- ¹H-NMR : Confirm the presence of indole protons (δ 7.2–7.8 ppm) and the 3-methylbutyl group (δ 0.9–1.6 ppm for CH3 and CH2) .

- ¹³C-NMR : Verify the acetamide carbonyl signal at ~170 ppm .

- Mass spectrometry (MS) : Electrospray ionization (ESI) or GC-MS detects the molecular ion peak at m/z 258.3 (C₁₅H₁₈N₂O) .

- HPLC : Purity >95% is achievable with a C18 column and methanol/water mobile phase .

Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Byproduct formation : Optimize stoichiometry of reagents (e.g., 1.2:1 ratio of indole precursor to 3-methylbutylamine) to minimize unreacted starting materials .

- Solvent recovery : Replace DMF with recyclable solvents (e.g., ethyl acetate) to reduce costs and environmental impact .

- Thermal stability : Monitor exothermic reactions during scaling using in-line FTIR to detect intermediates .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental approaches can elucidate its mechanism of action?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding to cysteine residues in KRASG12C (a cancer target), leveraging structural similarities to related indole acetamide inhibitors .

- Cellular assays :

- Antiproliferative activity : Test against NSCLC cell lines (e.g., H358) using MTT assays. EC₅₀ values <10 μM suggest therapeutic potential .

- Covalent binding validation : Employ LC-MS/MS to detect adduct formation with KRASG12C after incubation .

- In vivo models : Use xenograft mice to assess tumor growth inhibition and pharmacokinetics (e.g., bioavailability via oral administration) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. anticancer effects)?

Methodological Answer:

- Dose-response analysis : Perform FRAP (ferric reducing antioxidant power) and DPPH assays at concentrations ranging from 1–100 μM. Antioxidant activity may dominate at lower doses (<20 μM), while cytotoxic effects emerge at higher doses .

- Receptor profiling : Screen against a panel of receptors (e.g., EGFR, PARP) to identify off-target interactions that explain divergent results .

- Metabolite analysis : Use UPLC-QTOF-MS to detect metabolites in cell lysates, which may exhibit varying activities compared to the parent compound .

Q. What computational tools are effective for predicting the physicochemical properties and reactivity of this compound?

Methodological Answer:

- DFT calculations : B3LYP/6-311++G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity suitable for covalent bonding with biological targets .

- ADMET prediction : Software like SwissADME estimates logP (~2.8), suggesting moderate blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : Simulate solvation in water/octanol systems to assess stability and aggregation tendencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.